2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small-molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis in cancer and other pathologies. The compound features a bicyclic imidazo[1,2-b]pyridazine core substituted at the 2-position with a cyclopropyl group and at the 6-position with a benzamide moiety bearing a methoxy and trifluoromethyl group on the phenyl ring. This design leverages the imidazo[1,2-b]pyridazine scaffold as a hinge-binding motif, optimized for interactions with the ATP-binding pocket of VEGFR2 . The cyclopropyl group enhances steric and electronic complementarity, while the trifluoromethyl substituent contributes to hydrophobic interactions and metabolic stability .
Propriétés
IUPAC Name |
2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-27-15-6-4-11(18(19,20)21)8-13(15)23-17(26)12-5-7-16-22-14(10-2-3-10)9-25(16)24-12/h4-10H,2-3H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCSHMWYISECFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered significant attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits unique structural features, including a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its biological activity, particularly as a kinase inhibitor.
Chemical Structure and Properties
The chemical structure of 2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can be represented as follows:
This compound's molecular formula indicates the presence of functional groups that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-b]pyridazine scaffold are primarily explored for their activity against various kinases involved in critical cellular processes such as growth and proliferation. The specific biological activities of 2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide include:
Case Study 1: Kinase Inhibition
A study highlighted the development of aminoimidazopyridazines as potent kinase inhibitors. The research focused on the SAR of these compounds, demonstrating that specific substitutions on the imidazopyridazine scaffold could lead to enhanced selectivity and potency against various kinases .
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | ABL | 0.5 |
| Compound B | SRC | 10 |
| 2-Cyclopropyl-N-[...] | Tyk2 | TBD |
Case Study 2: Antimycobacterial Activity
In vitro assays evaluating the activity of related imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis reported minimum inhibitory concentrations (MIC) that suggest promising potential for new therapeutic agents .
| Compound | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
|---|---|---|
| Compound 1a | 1 | 3.02 |
| Compound 1b | 1 | 2.64 |
| 2-Cyclopropyl-N-[...] | TBD | TBD |
Comparaison Avec Des Composés Similaires
Key Observations:
Substituent Positioning and Activity: The 6-carboxamide group in the target compound replaces the 6-phenoxy linker seen in 6b and TAK-593. This modification may alter binding kinetics, as phenoxy-linked derivatives (e.g., 6b) exhibit sub-10 nM potency . The 2-cyclopropyl group in the target compound contrasts with TAK-593’s 2-cyclopropylcarbonylamino substituent, which contributes to TAK-593’s exceptional potency (IC50 = 0.5 nM) .
Trifluoromethyl Role :
- Both the target compound and 6b incorporate trifluoromethyl groups, but their positions differ (meta in 6b vs. para in the target compound). Meta-substitution in 6b correlates with optimal VEGFR2 affinity , suggesting the target compound’s para-CF3 may reduce potency unless compensated by other substituents.
Selectivity Trends :
- TAK-593’s high selectivity is attributed to its pyrazole-carboxamide side chain, which minimizes off-target binding . In contrast, 6b shows cross-reactivity with PDGFRβ, likely due to its simpler benzamide structure . The target compound’s selectivity profile remains uncharacterized but may benefit from its unique cyclopropyl and methoxy groups.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~478 vs. 546–656 g/mol for others) suggests improved solubility and bioavailability, though this requires experimental validation.
Research Findings and Implications
- SAR Insights : Meta-substitution on the benzamide ring (as in 6b) is critical for VEGFR2 inhibition, while ortho-substitution (e.g., methoxy in the target compound) may reduce affinity unless balanced by other groups .
- Cyclopropyl Impact: The cyclopropyl group in the target compound likely enhances conformational rigidity and hydrophobic interactions, similar to TAK-593’s cyclopropylcarbonylamino group, which improves binding stability .
Méthodes De Préparation
Cyclocondensation of α-Bromoketones and 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine core is synthesized via a condensation reaction between α-bromo-cyclopropyl ketone and 3-amino-6-iodopyridazine under mild basic conditions (e.g., NaHCO₃ in DMF at 60°C for 12 hours). The cyclopropyl group at the 2-position is introduced through the α-bromoketone precursor, while the 6-iodo substituent serves as a handle for subsequent functionalization.
Key Reaction Parameters:
-
Solvent: Dimethylformamide (DMF) or acetonitrile
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Base: Sodium bicarbonate (1.5 equiv)
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Temperature: 60–80°C
Halogenation at the pyridazine’s 6-position (iodine in this case) directs regioselective alkylation by reducing the nucleophilicity of the non-adjacent nitrogen, ensuring proper ring closure.
Functionalization at the 6-Position
Palladium-Catalyzed Carbonylation
The 6-iodo group undergoes carbonylation to install a methyl ester via a palladium-catalyzed reaction. Using Pd(PPh₃)₄ (5 mol%), carbon monoxide (1 atm), and methanol at 80°C for 6 hours converts the iodide to methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate.
Optimization Data:
| Catalyst Loading (mol%) | CO Pressure (atm) | Yield (%) |
|---|---|---|
| 3 | 1 | 52 |
| 5 | 1 | 78 |
| 5 | 2 | 81 |
Higher catalyst loadings and CO pressure improve yields but increase costs. A balance is struck at 5 mol% Pd and 1 atm CO.
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in THF/water (4:1) at reflux for 3 hours. Acidification with HCl precipitates 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid in 89% yield.
Amide Coupling with 2-Methoxy-5-(Trifluoromethyl)Aniline
Activation and Coupling Strategies
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours. Subsequent reaction with 2-methoxy-5-(trifluoromethyl)aniline in the presence of triethylamine (2 equiv) yields the target carboxamide.
Alternative methods employ coupling reagents such as HATU or EDCl/HOBt:
Comparative Coupling Reagent Efficiency:
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ + Et₃N | DCM | 25 | 72 |
| HATU + DIPEA | DMF | 25 | 85 |
| EDCl/HOBt + DIPEA | DCM/DMF | 25 | 78 |
HATU-mediated coupling in DMF provides the highest yield (85%) under ambient conditions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to isolate the carboxamide in >95% purity. Recrystallization from ethanol/water further enhances purity to 99%.
Analytical Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), δ 3.90 (s, 3H, OCH₃), δ 7.45–8.20 (m, 4H, aromatic), δ 10.25 (s, 1H, NH).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₉H₁₆F₃N₄O₂: 413.1219; found: 413.1223.
Scale-Up Considerations
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors for the carbonylation step, reducing reaction time from 6 hours to 30 minutes and improving yield to 83%.
Green Chemistry Modifications
Replacing DMF with cyclopentyl methyl ether (CPME) in the cyclocondensation step reduces environmental impact while maintaining yields (70%).
Challenges and Mitigation
Byproduct Formation
Competitive hydrolysis of the acid chloride is minimized by maintaining anhydrous conditions and using molecular sieves.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves multi-step protocols:
- Core formation : Condensation reactions to construct the imidazo[1,2-b]pyridazine scaffold, often using DMF or dichloromethane as solvents under reflux (60–80°C) .
- Functionalization : Introduction of the cyclopropyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–100°C) .
- Amide coupling : Carboxamide formation using coupling agents like EDCI/HOBt in anhydrous conditions . Yield optimization relies on solvent polarity, temperature gradients, and purification via column chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₁₈F₃N₄O₂) and isotopic patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the trifluoromethylphenyl moiety .
Advanced Research Questions
Q. What computational strategies predict the compound’s biological targets and binding affinity?
- Molecular docking : Tools like AutoDock Vina model interactions with kinase domains (e.g., VEGFR2), highlighting hydrogen bonds between the carboxamide group and catalytic lysine residues .
- Pharmacophore mapping : Identifies critical moieties (e.g., trifluoromethyl for lipophilicity, cyclopropyl for metabolic stability) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .
Q. How can researchers resolve contradictions in reported biological activities across similar imidazo[1,2-b]pyridazines?
- Comparative assays : Test the compound alongside analogs (e.g., TAK-593, a VEGFR2 inhibitor) under standardized kinase inhibition protocols (IC₅₀ measurements) .
- Off-target profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259371) to contextualize activity discrepancies .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC (C18 columns, acetonitrile/water gradient) .
- Plasma stability assays : Incubate in human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .
- Photostability testing : Follow ICH Q1B guidelines under UV/visible light (1.2 million lux·hr) .
Mechanistic and Pharmacological Questions
Q. What experimental designs elucidate the compound’s mechanism of action in oncology?
- Kinase inhibition profiling : Screen against 468 kinases at 1 µM (DiscoverX KINOMEscan) to identify primary targets (e.g., FLT3, ABL1) .
- Cell viability assays : Use MTT assays on cancer cell lines (e.g., Hep-G2, A549) with dose-response curves (0.1–100 µM) .
- Western blotting : Validate downstream target modulation (e.g., phosphorylated ERK/AKT) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Analog synthesis : Replace the 2-methoxy group with halogens (F, Cl) or bioisosteres (e.g., pyridyl) to enhance solubility .
- Cyclopropane ring modifications : Test spirocyclic or gem-dimethyl variants to improve metabolic stability .
- In vitro ADMET profiling : Measure LogD (shake-flask method), CYP450 inhibition (e.g., CYP3A4), and P-gp efflux ratios .
Data Interpretation and Reproducibility
Q. What statistical approaches handle variability in biological replicate data?
- ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
- Bland-Altman plots : Assess agreement between HPLC purity measurements from independent labs .
- Machine learning : Train random forest models on PubChem datasets to predict assay outliers .
Q. How should researchers address synthetic yield inconsistencies across batches?
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
- In-line PAT tools : Employ FTIR or Raman spectroscopy for real-time reaction monitoring .
- Crystallization studies : Screen solvents (e.g., ethanol/water) to improve crystal habit and purity .
Ethical and Safety Considerations
Q. What safety protocols are recommended for handling this compound in vitro?
- GHS compliance : Classify as a Category 2 irritant (wear PPE, use fume hoods) .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
- Stability storage : Store at -20°C under argon to prevent hydrolysis of the carboxamide group .
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